1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone
Description
Properties
CAS No. |
133611-45-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-butan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |
InChI Key |
CMXFNQUJJUTGQF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Canonical SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
literature review of N-substituted pyrrole ethanones
Synthetic Architectures, Pharmacological Scaffolds, and Experimental Protocols
Executive Summary: The Indole-Mimetic Advantage
N-substituted pyrrole ethanones (specifically 1-(N-substituted-pyrrol-x-yl)ethanones) represent a critical chemical space in medicinal chemistry, serving as bio-isosteres to indole alkaloids and precursors to chalcone-based therapeutics. Unlike the parent pyrrole, which is susceptible to oxidative polymerization, the introduction of an electron-withdrawing acetyl group (ethanone moiety) stabilizes the ring while providing a "chemical handle" for Claisen-Schmidt condensations.
This guide analyzes the synthesis, regioselectivity, and pharmacological utility of these scaffolds, moving beyond basic textbook definitions to explore the causality of reaction mechanisms and structure-activity relationships (SAR) .
Synthetic Architectures & Mechanistic Pathways[1]
The synthesis of N-substituted pyrrole ethanones generally follows two distinct logical branches: De Novo Ring Construction (Paal-Knorr) and Post-Synthetic Functionalization (Friedel-Crafts).
2.1 The Paal-Knorr Condensation: Modern "Green" Modifications
The classical Paal-Knorr reaction (condensation of 1,4-dicarbonyls with primary amines) remains the most robust route for generating N-substituted pyrroles. However, for ethanone derivatives, the starting material must be an unsymmetrical 1,4-dicarbonyl bearing an acetyl group.
Mechanism & Optimization: The reaction proceeds via hemiaminal formation followed by cyclodehydration. Traditional acid catalysis often leads to polymerization. Modern protocols utilize Lewis acids (e.g., FeCl₃, InCl₃) or aqueous conditions to suppress side reactions.
Figure 1: Mechanistic Pathway of Paal-Knorr Cyclization
Caption: Step-wise cyclodehydration mechanism in Paal-Knorr synthesis favoring aromatic stabilization.
2.2 Friedel-Crafts Acylation: Controlling Regioselectivity
Direct acetylation of N-substituted pyrroles is the primary route to 2-acetyl and 3-acetyl isomers. The regioselectivity is dictated by the electronic nature of the N-substituent and the "hardness" of the Lewis Acid.
-
C2-Selectivity: Favored by "soft" electrophiles and electron-donating N-substituents (e.g., N-alkyl). The C2 position is kinetically favored due to higher HOMO density.
-
C3-Selectivity: Favored by bulky, electron-withdrawing N-substituents (e.g., N-TIPS, N-Benzenesulfonyl) which sterically block C2 and deactivate the ring, making the reaction thermodynamically controlled.
Pharmacological Landscape & SAR
The ethanone moiety is rarely the endpoint; it is the pharmacophore anchor. The most potent derivatives arise from converting the acetyl group into α,β-unsaturated ketones (chalcones).
3.1 Antimicrobial & Antifungal Activity
N-methyl-2-acetylpyrrole derivatives condensed with substituted benzaldehydes exhibit significant activity against Candida albicans and Staphylococcus aureus.
-
Key Driver: The presence of a 4-hydroxyphenyl or 2,4-dichlorophenyl moiety on the chalcone arm enhances lipophilicity and membrane penetration.
-
Mechanism: Disruption of ergosterol biosynthesis in fungi.
3.2 Anticancer Potential
Pyrrole-based chalcones have demonstrated cytotoxicity against A549 (lung) and HepG2 (liver) cancer cell lines.[1]
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring attached to the ethanone side chain increase potency by enhancing Michael acceptor reactivity toward cysteine residues in proteasomes.
Table 1: Comparative SAR of N-Substituted Pyrrole Ethanone Derivatives
| Core Scaffold | Substituent (R) | Target/Activity | Potency (MIC/IC50) | Key Interaction |
| 2-Acetyl-1-methylpyrrole | 4-Chlorophenyl (Chalcone) | C. krusei (Fungal) | 25 µg/mL | Membrane disruption |
| 2-Acetyl-1-methylpyrrole | 2,5-Dichlorophenyl | C. glabrata | 100 µg/mL | Steric fit in active site |
| 3-Acetyl-1-tosylpyrrole | -- | Synthetic Intermediate | N/A | C3-selective precursor |
| Pyrrolo[3,4-c]pyridine | N-Alkyl | Analgesic (Writhing test) | > Aspirin | COX inhibition |
Advanced Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Acetyl-1-Methylpyrrole
Targeting the Kinetic Product via Friedel-Crafts
Rationale: Use of a mild Lewis acid avoids polymerization of the electron-rich pyrrole nucleus.
-
Reagents: N-methylpyrrole (10 mmol), Acetic Anhydride (12 mmol), Zinc Chloride (ZnCl₂, 12 mmol), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Step 1: Dissolve ZnCl₂ in DCM (20 mL) and cool to 0°C.
-
Step 2: Add Acetic Anhydride dropwise. Stir for 15 min to form the acyl-complex.
-
Step 3: Add N-methylpyrrole dropwise over 30 min. Critical: Maintain temp < 5°C to prevent C3 acylation or polymerization.
-
Step 4: Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat.) to remove acetic acid. Dry over MgSO₄.
-
Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc 9:1).
-
Validation: ¹H NMR (CDCl₃) should show acetyl singlet at δ 2.40 and N-methyl singlet at δ 3.90.
Protocol B: Synthesis of Pyrrole-Chalcone Hybrid (Antimicrobial)
Claisen-Schmidt Condensation[1]
Rationale: Base-catalyzed condensation creates the biologically active α,β-unsaturated ketone system.
-
Reagents: 2-Acetyl-1-methylpyrrole (from Protocol A), 4-Chlorobenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.
-
Procedure: Dissolve pyrrole and aldehyde in Ethanol. Add NaOH dropwise at 0°C.
-
Reaction: Stir at RT for 12-24 hours. A precipitate (yellow/orange) will form.
-
Isolation: Pour into ice water, acidify slightly with dilute HCl (to neutralize base), filter the solid.
-
Recrystallization: Ethanol/Water mixture.[2]
Visualizing the Regioselectivity Logic
The decision tree for synthesizing C2 vs C3 substituted pyrrole ethanones is complex. The diagram below maps the causal logic for synthetic planning.
Figure 2: Regioselectivity Decision Matrix for Pyrrole Acylation
Caption: Synthetic logic flow for targeting specific pyrrole isomers based on steric and electronic control.
References
-
Sladowska, H., et al. (2005). "Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones." Farmaco.[3][4] Link
-
Altıntop, M. D., et al. (2019). "A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity." Molecules. Link
-
Evans, C., et al. (2023). "Pyrrole synthesis."[5] Journal of Organic Chemistry. (Cited via Organic Chemistry Portal). Link
-
Kakushima, M., et al. (1983). "Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions." Journal of Organic Chemistry. Link
-
Sigma-Aldrich. "2-Acetyl-1-methylpyrrole Product Specification." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone via Modified Paal-Knorr Cyclocondensation
Executive Summary
This application note details the protocol for synthesizing 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (Target Molecule) using a modified Paal-Knorr cyclocondensation . While the classical Paal-Knorr reaction typically yields 2,5-disubstituted pyrroles from symmetrical 1,4-diketones, obtaining a 3-acyl-substituted pyrrole with unsubstituted
This guide addresses the specific challenge of regiocontrol and steric hindrance introduced by the sec-butylamine nucleophile. It provides a self-validating protocol designed for high reproducibility in drug discovery workflows.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8][9]
Retrosynthetic Analysis
The target molecule features a pyrrole core with a bulky sec-butyl group at
-
Disconnection: N1–C2 and N1–C5 bonds.
-
Synthetic Equivalent: Condensation of sec-butylamine with 2-acetylsuccinaldehyde (2-acetylbutanedial).
-
Precursor Stability: Free 2-acetylsuccinaldehyde is unstable and prone to polymerization. The protocol uses 2-acetyl-1,1,4,4-tetramethoxybutane (bis-acetal) or 3-acetyl-2,5-dimethoxytetrahydrofuran as a stable surrogate.
Mechanistic Pathway (Modified Paal-Knorr)
The reaction proceeds via the Clauson-Kaas modification of the Paal-Knorr synthesis.
-
Deprotection: Acid-catalyzed hydrolysis of the acetal/furan precursor reveals the reactive 1,4-dicarbonyl (2-acetylsuccinaldehyde).
-
Hemiaminal Formation: Nucleophilic attack of sec-butylamine on the more accessible aldehyde carbonyls.
-
Cyclization: Intramolecular condensation closes the ring.
-
Aromatization: Loss of water yields the pyrrole.[1]
Critical Insight: The steric bulk of the sec-butyl group retards the initial nucleophilic attack compared to n-alkyl amines. To compensate, this protocol utilizes a buffered biphasic system or Dean-Stark conditions to drive the equilibrium forward by water removal.
Figure 1: Mechanistic flow from masked precursor to target pyrrole. Note the critical deprotection step required before amine condensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 3-Acetyl-2,5-dimethoxytetrahydrofuran | 174.19 | 1.0 | Precursor (Masked 1,4-dicarbonyl) |
| sec-Butylamine | 73.14 | 1.2 | Nucleophile |
| Acetic Acid (Glacial) | 60.05 | Solvent | Solvent / Catalyst |
| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | Buffer (Prevents polymerization) |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Co-solvent (Optional for extraction) |
Note: If 3-acetyl-2,5-dimethoxytetrahydrofuran is unavailable, it can be synthesized via electrolytic methoxylation of 3-acetylfuran or alkylation of bromoacetaldehyde dimethyl acetal with ethyl acetoacetate followed by decarboxylation.
Step-by-Step Methodology
Phase 1: Precursor Activation & Condensation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-acetyl-2,5-dimethoxytetrahydrofuran (10 mmol, 1.74 g) and Glacial Acetic Acid (30 mL).
-
Heating: Heat the mixture to 60°C for 20 minutes.
-
Why: This ensures the acetal/furan ring opens to generate the reactive aldehyde species before the amine is introduced, preventing N-alkylation side reactions.
-
-
Buffering: Add Sodium Acetate (15 mmol, 1.23 g). Stir for 5 minutes.
-
Amine Addition: Add sec-butylamine (12 mmol, 0.88 g) dropwise over 5 minutes.
-
Observation: The solution may darken (yellow/orange) indicating imine formation.
-
-
Reflux: Heat the reaction mixture to 90–100°C for 2–4 hours.
-
Monitoring: Monitor via TLC (SiO2, 4:1 Hexane/EtOAc). Look for the disappearance of the furan precursor (
) and appearance of the pyrrole ( , stains red/purple with Ehrlich’s reagent).
-
Phase 2: Workup & Purification[2]
-
Quench: Cool the reaction to room temperature and pour into ice-cold water (100 mL).
-
Neutralization: Slowly neutralize with saturated NaHCO
solution until pH ~7-8.-
Caution: Evolution of CO
.
-
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Washing: Wash combined organics with Brine (50 mL). Dry over anhydrous Na
SO . -
Concentration: Filter and concentrate under reduced pressure to yield a crude brown oil.
-
Chromatography: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Target Fraction: The 3-acetyl pyrrole typically elutes after non-polar impurities but before polymerized byproducts.
-
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Pale yellow to amber oil (darkens upon air exposure).
-
1H NMR (CDCl3, 400 MHz):
- 7.35 (t, 1H, H-2), 6.65 (t, 1H, H-5), 6.50 (dd, 1H, H-4).
- 4.10 (m, 1H, N-CH-sec-butyl).
-
2.40 (s, 3H, COCH
). -
1.45 (m, 2H, CH
), 1.42 (d, 3H, CH ), 0.90 (t, 3H, CH ).
-
Mass Spec (ESI+): [M+H]
= 180.13.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Polymerization of 2-acetylsuccinaldehyde. | Ensure NaOAc buffer is present. Lower reaction temperature to 80°C and extend time. |
| Incomplete Conversion | Steric hindrance of sec-butylamine. | Use a Dean-Stark trap with Toluene/Acetic Acid (10:1) to remove water and drive equilibrium.[3] |
| Product is Dark/Tar | Oxidation of pyrrole. | Perform workup under inert atmosphere (N |
| Regioisomer Contamination | Incorrect Precursor. | Verify purity of 3-acetyl-2,5-dimethoxytetrahydrofuran. Ensure no 2,5-hexanedione is present. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
References
-
Paal, C. (1884).[3][1] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[4] Link
-
Knorr, L. (1884).[3] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link
-
Amarnath, V., & Amarnath, K. (1995).[3] "Mechanism of the Paal-Knorr Furan Synthesis". The Journal of Organic Chemistry, 60(2), 301–307. Link
-
Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran". Acta Chemica Scandinavica, 6, 667–670. Link
-
Banik, B. K., & Samajdar, S. (2023). "Paal–Knorr Pyrrole Synthesis". In Name Reactions in Heterocyclic Chemistry II. Wiley. Link
Sources
Application Note: Strategic Application of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in Contemporary Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2][3] The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5][6] This document provides a detailed guide to the potential application of the novel compound, 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, in kinase inhibitor design. We will explore the rationale for its use, based on the established success of pyrrole-containing pharmacophores, and provide detailed protocols for its synthesis, characterization, and evaluation as a potential kinase inhibitor.
Introduction: The Pyrrole Scaffold in Kinase Inhibition
The ATP-binding site of kinases is a highly conserved region, making the design of selective inhibitors a significant challenge.[2] However, subtle differences in the topology of these sites across the kinome can be exploited by carefully designed small molecules.[1] The pyrrole ring system has emerged as a versatile scaffold for kinase inhibitors due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding.[7] Furthermore, the pyrrole nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[6][8]
Notably, the pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is present in several approved and clinical-stage kinase inhibitors, highlighting the value of this heterocyclic system in mimicking the natural substrate of kinases.[9][10] While 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone does not contain the fused pyrimidine ring, its substituted pyrrole core still presents a promising starting point for fragment-based or scaffold-hopping approaches in kinase inhibitor design.[7] The sec-butyl group can explore hydrophobic pockets within the ATP-binding site, while the ethanone moiety provides a handle for further chemical modification to enhance binding affinity and selectivity.
Rationale for Investigating 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
The selection of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone as a candidate for kinase inhibitor design is predicated on the following principles:
-
Structural Precedent: The pyrrole core is a well-validated pharmacophore in numerous potent kinase inhibitors.[4][5]
-
Scaffold for Diversification: The simple substitution pattern allows for the straightforward synthesis of a library of analogs to explore structure-activity relationships (SAR).
-
Potential for Novelty: As a less-explored scaffold, it offers the potential to identify inhibitors with novel binding modes or selectivity profiles, moving beyond the well-trodden chemical space of existing kinase inhibitors.[11]
Experimental Protocols
Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
A potential synthetic route to the target compound can be adapted from established methods for the synthesis of substituted pyrroles. One common approach is the Paal-Knorr pyrrole synthesis.
Protocol: Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dicarbonyl precursor (e.g., a suitably substituted hexane-2,5-dione derivative) with sec-butylamine in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of the synthesized compound, a primary screen against a panel of kinases is recommended. A common and robust method is a fluorescence-based assay.
Protocol: Fluorescence-Based Kinase Assay
-
Reagents and Materials:
-
Kinase of interest (e.g., Lck, EGFR, etc.)
-
Substrate peptide with a phosphorylation-sensitive fluorescent probe
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well microplate
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Dispense 5 µL of assay buffer into each well of the microplate.
-
Add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM). Include wells with DMSO only (negative control) and the positive control inhibitor.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro fluorescence-based kinase assay.
Cell-Based Assay: Inhibition of Cellular Phosphorylation
To determine if the compound can inhibit kinase activity within a cellular context, a Western blot-based assay can be employed to measure the phosphorylation of a downstream substrate.
Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to have activated a particular kinase pathway) to 70-80% confluency.
-
Treat the cells with varying concentrations of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-substrate and a loading control (e.g., β-actin or total protein).
-
Normalize the phospho-substrate signal to the loading control and compare the levels across different treatment conditions.
-
Data Presentation and Interpretation
The results from the kinase inhibition assays should be tabulated for clear comparison.
| Compound | Target Kinase | IC₅₀ (µM) [Hypothetical] |
| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone | Kinase A | 5.2 |
| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone | Kinase B | > 100 |
| Staurosporine (Control) | Kinase A | 0.01 |
A low micromolar or nanomolar IC₅₀ value against a specific kinase with a lack of activity against other kinases would suggest that 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is a promising and selective hit compound worthy of further optimization.
Proposed Mechanism of Action
Based on the structural features of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone and the known binding modes of other pyrrole-based inhibitors, a hypothetical binding model can be proposed.
Caption: Hypothetical binding model in the kinase ATP pocket.
The pyrrole nitrogen can act as a hydrogen bond donor or acceptor to engage with the kinase hinge region. The sec-butyl group is positioned to occupy a hydrophobic pocket, while the ethanone moiety is likely to be solvent-exposed, providing an ideal point for chemical elaboration to improve potency and introduce additional interactions.
Conclusion and Future Directions
1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone represents a novel and synthetically accessible starting point for the design of new kinase inhibitors. The protocols outlined in this application note provide a clear roadmap for its synthesis, in vitro screening, and cell-based evaluation. Promising initial results would warrant a comprehensive SAR study, involving the synthesis and testing of a library of analogs with modifications at the sec-butyl and ethanone positions. Further characterization of promising lead compounds would involve broader kinase profiling to assess selectivity, as well as biophysical methods to confirm direct binding and elucidate the mechanism of inhibition.[3]
References
-
Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PMC. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
-
Journal of Medicinal Chemistry. (2012). Exploring the Scaffold Universe of Kinase Inhibitors. [Link]
-
BIOCEV. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
ResearchGate. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
PMC. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
-
ACS Chemical Biology. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]
-
PMC. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
ResearchGate. (2010). The 'retro-design' concept for novel kinase inhibitors. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]
-
Chemical Synthesis Database. (2025). 1-(1H-pyrrol-3-yl)ethanone. [Link]
-
PubMed. (1987). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][4][5]thiazine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. [Link]
-
PubMed. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]
-
PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]
-
PubMed. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2018). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]
-
MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
PubMed. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. [Link]
-
PubMed. (2010). Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]
Sources
- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrrole Ketones
Introduction: The pyrrole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of vital biomolecules like heme and chlorophyll, as well as blockbuster pharmaceuticals such as the anti-hypercholesterolemic agent atorvastatin (Lipitor) and the anti-inflammatory drug ketorolac.[1][2][3] The introduction of a ketone functionality onto this heterocyclic scaffold provides a versatile synthetic handle for further elaboration and a key pharmacophoric element for molecular recognition at biological targets. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic routes to functionalized pyrrole ketones, blending classical named reactions with modern catalytic methodologies. The focus is on the causality behind experimental choices, offering field-proven insights to navigate the synthesis of these valuable compounds.
Part 1: Foundational Strategies for Pyrrole Ring Construction
The classical methods for pyrrole synthesis remain highly relevant due to their reliability and use of readily available starting materials. These reactions are foundational for understanding the chemistry of pyrrole formation.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[4][5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[6][7][8] The choice of a weak acid is crucial, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9]
Causality and Mechanism: The reaction proceeds via the formation of a hemiaminal intermediate, followed by a second intramolecular nucleophilic attack by the amine onto the remaining carbonyl group. The subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative is the rate-determining step, leading to aromatization and formation of the stable pyrrole ring.[7][8]
Caption: Paal-Knorr pyrrole synthesis mechanism.
Protocol 1: General Procedure for Paal-Knorr Synthesis
-
Reagent Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 equiv.) in ethanol or acetic acid.
-
Amine Addition: Add the primary amine (1.1 equiv.) or an ammonium salt such as ammonium acetate (2.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by column chromatography on silica gel to afford the desired N-substituted pyrrole.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful three-component reaction that provides access to highly functionalized pyrroles.[2][10] The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12]
Causality and Mechanism: The reaction is believed to initiate with the formation of an enamine from the β-ketoester and the amine.[10] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration yield the final pyrrole product.[11] The versatility of this method allows for the introduction of four different substituents onto the pyrrole ring in a single step.
Table 1: Comparison of Classical Pyrrole Syntheses
| Synthesis | Key Reactants | Key Features | Common Limitations |
|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Simple, high-yielding, uses readily available starting materials.[4][9] | Requires synthesis of the 1,4-dicarbonyl precursor. |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Convergent, provides highly substituted pyrroles.[2][10] | Can have modest yields with certain substrates.[9] |
| Knorr | α-Amino ketone, β-Ketoester | Widely used for diverse pyrrole derivatives.[13] | α-Amino ketones are often unstable and must be generated in situ.[13] |
Part 2: Modern & Catalytic Methodologies
Advances in organic synthesis have led to the development of highly efficient and versatile methods for constructing pyrrole ketones, often with improved atom economy, milder reaction conditions, and broader substrate scope.
Multicomponent Reactions (MCRs)
MCRs are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[14][15] This approach is prized in drug discovery for its ability to rapidly generate libraries of complex molecules.[16] Novel MCRs can utilize a variety of building blocks, including vicinal tricarbonyl compounds, enamines, and nucleophiles, to create highly functionalized pyrroles.[17]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. mbbcollege.in [mbbcollege.in]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. orientjchem.org [orientjchem.org]
- 15. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Pyrrole Ketones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often frustrating challenges encountered during the purification of substituted pyrrole ketones. The pyrrole ring, while a cornerstone of many pharmaceuticals and functional materials, is notoriously sensitive. Its electron-rich nature makes it highly susceptible to degradation pathways such as oxidation and acid-catalyzed polymerization. The presence of a ketone substituent introduces additional complexity to its electronic properties and reactivity.
This document moves beyond standard protocols to explain the underlying chemical principles behind common purification failures. By understanding the "why," you can make informed, effective decisions in your experimental design.
Troubleshooting Guide & FAQs
Q1: My reaction crude is a dark, intractable tar. What's happening and how can I prevent it?
A1: Root Cause Analysis: Oxidation and Acid-Catalyzed Polymerization
The formation of dark, often polymeric, tars is the most common issue when working with pyrroles. This is due to two primary degradation pathways:
-
Oxidation: The electron-rich pyrrole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from the synthesis. This process can lead to the formation of highly colored and often complex mixtures of products like pyrrolinones and γ-lactams.[1][2][3][4] The uncontrolled oxidation of pyrroles frequently results in polymerization and decomposition.[3]
-
Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to acid.[5] Even trace amounts of acid can protonate the pyrrole ring, typically at the C-2 or C-5 position.[5] This protonated pyrrole is a potent electrophile that rapidly attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, a dark, insoluble polymer.[6][7][8] Many synthetic steps or reagents can introduce acidity into your reaction mixture.
Preventative Strategies & Solutions:
-
Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control of Acidity: Ensure that your reaction conditions are not acidic, especially during work-up. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Be aware that even standard silica gel is acidic and can cause this issue (see Q2).
-
Temperature Control: Keep reaction and purification temperatures as low as reasonably possible to slow the rate of degradation.
-
Prompt Purification: Do not let crude pyrrole ketone mixtures sit for extended periods. Purify your product as soon as possible after the work-up.
Q2: My substituted pyrrole ketone is decomposing on my silica gel column. What is the cause and what is the solution?
A2: The Problem with Silica Gel Acidity
Standard silica gel has a pKa of around 4-5, making its surface acidic. As discussed in Q1, this acidity is a major trigger for the polymerization of sensitive pyrroles.[5][7] When your compound is loaded onto the column and the solvent begins to flow, the extended contact time with the acidic silica surface provides an ideal environment for degradation, leading to streaking, low recovery, and the appearance of dark baseline material at the top of the column.
Solution Workflow: Choosing the Right Chromatographic Conditions
Your primary goal is to mitigate the interaction between your acid-sensitive compound and the stationary phase.
Caption: Decision workflow for chromatography of acid-sensitive pyrrole ketones.
Detailed Protocols:
-
Method 1: Neutralized Silica Gel: This is often the first and easiest method to try. By adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent, you can deactivate the acidic sites on the silica surface.
-
Protocol: See "Protocol 1: Flash Chromatography with Neutralized Silica Gel" below.
-
-
Method 2: Alumina: Aluminum oxide is a good alternative to silica gel. It is available in acidic, neutral, and basic grades. For most pyrrole ketones, neutral or basic alumina is recommended.
-
Method 3: Reversed-Phase Chromatography (RPLC): RPLC separates compounds based on hydrophobicity using a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[9] This is an excellent, albeit more expensive, option for highly polar or very sensitive pyrrole ketones as it avoids acidic conditions entirely.
Comparative Table of Stationary Phases
| Stationary Phase | Principle of Separation | Recommended For | Common Eluents | Key Considerations |
| Standard Silica Gel | Adsorption (Polarity) | Non-acid sensitive, stable compounds. | Hexanes/Ethyl Acetate, DCM/Methanol | Surface is acidic (pKa ~4-5); can cause degradation of sensitive compounds. |
| Neutralized Silica Gel | Adsorption (Polarity) | Acid-sensitive pyrrole ketones. | Hexanes/EtOAc + 0.1-1% Et₃N | The added base can alter selectivity and may need to be removed post-purification. |
| Alumina (Neutral/Basic) | Adsorption (Polarity) | Acid-sensitive compounds; good for separating isomers. | Hexanes/Ethyl Acetate, Toluene/Ether | Can have different activity levels (Brockmann I-V); may require deactivation with water. |
| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Polar, ionic, or highly sensitive compounds. | Water/Acetonitrile, Water/Methanol | Higher cost; may require desalting after purification if buffers are used. |
Q3: I am struggling to separate my product from a close-running impurity. What advanced strategies can I employ?
A3: Optimizing Selectivity in Chromatography
When standard solvent systems (e.g., hexanes/ethyl acetate) fail to provide adequate separation, you need to alter the selectivity of your chromatographic system. This involves changing the interactions between your compounds, the stationary phase, and the mobile phase.
Strategies for Improving Resolution:
-
Change the Solvent System: The "like-dissolves-like" principle is key. If your primary eluent is ethyl acetate (a hydrogen bond acceptor), try switching to a solvent with different properties, like dichloromethane (DCM, a dipole) or a mixture containing a small amount of an alcohol like isopropanol (a hydrogen bond donor and acceptor). This will change how your compounds interact with the mobile phase versus the stationary phase.
-
Utilize an Isocratic Elution: While gradient elutions are faster, running the column under isocratic (constant solvent composition) conditions can significantly improve the separation of closely eluting spots, albeit at the cost of longer run times and broader peaks for later-eluting compounds.
-
Switch to a Different Stationary Phase: If changing the mobile phase is insufficient, a change in stationary phase is the next logical step. If you are on silica, try alumina. The different surface chemistry can dramatically alter the elution order.
-
Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolving power than flash chromatography due to smaller particle sizes and higher pressures. Both normal-phase and reversed-phase HPLC can be used to separate very challenging mixtures.
Q4: How do I effectively purify my solid product by crystallization when column chromatography is problematic?
A4: A Systematic Approach to Crystallization
Crystallization is a powerful and scalable purification technique that can be superior to chromatography for solid compounds, especially when dealing with degradation on a stationary phase. The key is finding a suitable solvent or solvent system.[10][11]
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Tests: Place a small amount of your crude solid (a few milligrams) into several small test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Intermediate: Toluene, Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar: Acetone, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)
-
-
Identify Potential Single Solvents: A good single solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot . If you find such a solvent, you can proceed with a single-solvent crystallization.
-
Develop a Two-Solvent System: More commonly, a two-solvent system is required. For this, you need:
-
Solvent 1 (Soluble): A solvent in which your compound is highly soluble (e.g., DCM, EtOAc, Acetone).
-
Solvent 2 (Anti-solvent): A solvent in which your compound is insoluble, but which is miscible with Solvent 1 (e.g., Hexanes, Heptane, Pentane).
-
-
Perform the Crystallization:
-
Dissolve your crude material in the minimum amount of hot "Solvent 1".
-
Slowly add the "Anti-solvent 2" dropwise until the solution becomes faintly cloudy (this is the point of saturation).
-
Add a single drop of "Solvent 1" to redissolve the solids and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Experimental Protocols
Protocol 1: Flash Chromatography with Neutralized Silica Gel
This protocol is designed to prevent the degradation of acid-sensitive compounds during purification.
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).
-
Pack the Column:
-
Slurry Packing (Recommended): In a beaker, add your silica gel to a portion of your prepared eluent. Mix to form a uniform slurry. Pour the slurry into the column and allow it to pack under light pressure.
-
Dry Packing: Fill the column with dry silica gel. Run the prepared eluent through the column until it is fully wetted and equilibrated. Ensure at least 3-5 column volumes of the neutralized eluent pass through the silica before loading your sample.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone). Add a small amount of silica gel (1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method minimizes the sample band volume and prevents degradation from the loading solvent.
-
Wet Loading: Dissolve your crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Run the Column: Elute the column with your neutralized solvent system, collecting fractions as usual.
-
Analyze Fractions: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and performing an aqueous wash if the compound is stable.
References
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.
- The Oxid
- Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters.
- The Oxid
- Pyrrole polymeriz
-
Pyrrole. Wikipedia. [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. [Link]
-
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Sensitivity of Pyrrole to Acids. Filo. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]
-
Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]
Sources
- 1. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]
- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrole polymerization [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. gilson.com [gilson.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Pyrroles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-alkylation of pyrroles. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, and mastering its functionalization is key to innovation.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the N-alkylation of a pyrrole?
A1: The N-alkylation of a pyrrole is fundamentally a two-step process. First, the acidic proton on the pyrrole nitrogen (N-H, pKa ≈ 17.5 in DMSO) is removed by a suitable base to generate a nucleophilic pyrrolide anion.[2] Second, this anion attacks an electrophilic alkylating agent (like an alkyl halide) in a nucleophilic substitution reaction, typically following an SN2 pathway, to form the new N-C bond.[3] The success of this reaction hinges on the efficient generation and subsequent reaction of the pyrrolide anion.
Q2: Why is controlling regioselectivity between N- and C-alkylation so critical?
A2: The pyrrolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen and the carbon atoms of the ring (primarily C2 and C5). While N-alkylation is often the desired outcome, competitive C-alkylation can lead to a mixture of isomers, significantly complicating purification and reducing the yield of the target molecule.[3] The electronic properties of the pyrrole ring make the C2/C5 positions susceptible to electrophilic attack. Therefore, reaction conditions must be carefully tuned to favor nucleophilic attack by the nitrogen atom.[4]
Q3: What are the most critical factors to consider when setting up an N-alkylation reaction?
A3: The outcome of your reaction is governed by a delicate interplay of four key parameters:
-
The Base: Its strength must be sufficient to deprotonate the pyrrole N-H. The choice of base is arguably the most critical factor.
-
The Solvent: The solvent's polarity and ability to solvate ions can dramatically influence the reactivity of the pyrrolide anion and the N/C alkylation ratio.[3][5]
-
The Alkylating Agent: The nature of the leaving group (I > Br > Cl) and the structure of the alkyl group will determine its reactivity.
-
Temperature: Higher temperatures can increase reaction rates but may also promote side reactions or decomposition.
Q4: How do I select an appropriate base for my reaction?
A4: The selection of a base is guided by the pKa of the pyrrole's N-H proton (~17.5). To ensure complete and irreversible deprotonation, the conjugate acid of the base you choose should have a much higher pKa.
-
Strong Bases (for complete deprotonation): Sodium hydride (NaH) is a common choice. It reacts to form the pyrrolide salt and hydrogen gas, driving the reaction forward.[3][6] Its conjugate acid (H₂) has a pKa of ~36, making the deprotonation essentially irreversible.
-
Weaker Bases (for equilibrium conditions): Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used for pyrroles activated with electron-withdrawing groups or with more reactive alkylating agents.[6][7] These reactions are typically run at higher temperatures to achieve good conversion. Hydroxides like KOH can also be effective, often in polar solvents like DMSO.[6][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Issue 1: My reaction shows low or no conversion to the desired product.
-
Possible Cause A: Incomplete Deprotonation.
-
Why it happens: If the base is not strong enough to effectively deprotonate the pyrrole, the concentration of the reactive pyrrolide anion will be too low. For pyrroles with electron-donating groups, the N-H becomes less acidic, requiring a stronger base.
-
Troubleshooting Steps:
-
Switch to a stronger base. If you are using K₂CO₃ with an unactivated pyrrole, consider switching to NaH or KH.[6]
-
Verify base quality. Strong bases like NaH can be deactivated by improper storage and exposure to moisture. Ensure you are using fresh, high-quality reagents.
-
-
-
Possible Cause B: Presence of Moisture.
-
Why it happens: Protic contaminants like water or alcohols will quench the strong base and the pyrrolide anion, halting the reaction.[3] Sodium hydride, for instance, reacts violently with water.
-
Troubleshooting Steps:
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves, distillation).
-
Dry starting materials. Ensure your pyrrole starting material is dry.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive bases like NaH.[3]
-
-
-
Possible Cause C: Poor Reactivity of the Alkylating Agent.
-
Why it happens: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish.
-
Troubleshooting Steps:
-
Switch to a more reactive halide. Replace the alkyl chloride or bromide with the corresponding alkyl iodide.[3]
-
Add a catalytic amount of an iodide salt. If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[9]
-
Increase the reaction temperature. For less reactive alkylating agents, increasing the temperature can provide the necessary activation energy. Reactions with K₂CO₃ in DMF, for example, often benefit from heating to 60-80 °C.[7]
-
-
Issue 2: I am getting a significant amount of C-alkylated side product.
-
Why it happens: As an ambident nucleophile, the pyrrolide anion's reaction site is influenced by the reaction conditions. N-alkylation (attack at the "hard" center) is favored in polar aprotic solvents where the cation is well-solvated, leaving a more reactive, "naked" anion. C-alkylation (attack at the "soft" center) can become competitive in less polar solvents.[3]
-
Troubleshooting Steps:
-
Change the solvent. Switch to a highly polar aprotic solvent like DMF, DMSO, or HMPA.[6][7] These solvents are excellent at solvating the cation (e.g., Na⁺ or K⁺), increasing the ionic character of the pyrrolide salt and favoring N-alkylation.
-
Consider the counter-ion. The counter-ion of the base can influence the N/C ratio. Sometimes, changing from a sodium base (NaH) to a potassium base (KH or K₂CO₃) can alter the selectivity.[3]
-
Issue 3: My starting material is decomposing or polymerizing.
-
Why it happens: Pyrroles are notoriously unstable under acidic conditions and can readily polymerize.[10] If any acidic byproducts are formed or if the workup is improperly handled, decomposition can occur.
-
Troubleshooting Steps:
-
Ensure basic conditions are maintained. Use a sufficient excess of base to neutralize any acidic impurities or byproducts.
-
Control the temperature. Exothermic reactions can sometimes lead to localized heating and decomposition. Ensure adequate cooling, especially during the addition of reagents.
-
Use a buffered or non-acidic workup. When quenching the reaction, use a neutral or mildly basic solution like saturated aqueous ammonium chloride (NH₄Cl) or water before proceeding with extraction.[3] Avoid quenching with strong acids until all the base has been consumed.
-
Data & Protocols
Table 1: Selection of Common Bases for N-Alkylation
| Base | Formula | Conjugate Acid | pKa of Conj. Acid (in DMSO) | Typical Use Case |
| Sodium Hydride | NaH | H₂ | ~36 | General purpose, irreversible deprotonation of most pyrroles.[3][6] |
| Potassium Hydride | KH | H₂ | ~36 | Similar to NaH, sometimes offers different solubility/selectivity.[6] |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | 10.7 | Milder conditions, suitable for activated pyrroles or reactive alkyl halides.[7][11] |
| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | 10.7 | More soluble than K₂CO₃, often more effective at lower temperatures.[6] |
| Potassium Hydroxide | KOH | H₂O | 31.5 | Effective in polar solvents like DMSO.[6][8] |
pKa values are approximate and can vary. Data compiled from multiple sources for illustrative purposes.[12]
General Workflow for Optimizing N-Alkylation
Below is a diagram illustrating a logical workflow for developing and optimizing an N-alkylation protocol.
Caption: A logical workflow for N-alkylation optimization.
Standard Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust starting point for most pyrrole/alkyl halide combinations.[3]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the pyrrole starting material (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the pyrrole (to a typical concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrrolide salt.
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting N-alkylation reactions.
References
-
Bonacorso, H. G., et al. (2021). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Synfacts. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Thieme Chemistry. [Link]
-
D'Ambrosio, N., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?[Link]
-
Organic Chemistry Portal. (2004). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. [Link]
-
Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
ResearchGate. (2023). On the Protonation and Deuteration of Pyrroles. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Scale-Up Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
Welcome to the technical support guide for the scale-up synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this key pyrrole intermediate at scale. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure a robust and reproducible synthesis.
Synthetic Overview & Core Challenges
The synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is typically approached as a two-step process. The primary challenge lies not in the individual reactions themselves, but in controlling the regioselectivity during the acylation step. Pyrrole and its N-alkyl derivatives are electron-rich heterocycles that preferentially undergo electrophilic substitution at the C2 position.[1][2] Our goal, C3 acylation, requires careful manipulation of steric and electronic factors to overcome this natural reactivity.
The general synthetic workflow is outlined below:
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 2.1: Step 1 - Synthesis of 1-(sec-butyl)-1H-pyrrole
This procedure details the N-alkylation of pyrrole. The use of a strong base like sodium hydride is critical for deprotonating the pyrrole nitrogen, forming the nucleophilic pyrrolide anion.[2][3]
Materials:
-
Pyrrole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2-Bromobutane (sec-butyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromobutane (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield 1-(sec-butyl)-1H-pyrrole as a colorless oil.
Protocol 2.2: Step 2 - Friedel-Crafts Acylation for C3-Selectivity
This is the critical, regiochemistry-determining step. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is intentional. While weaker Lewis acids often favor C2 acylation, AlCl₃ can promote the formation of an organoaluminum intermediate that directs acylation to the C3 position.[1]
Materials:
-
1-(sec-butyl)-1H-pyrrole
-
Acetyl Chloride (AcCl)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M aqueous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Complex Formation: Cool the suspension to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Stir the resulting mixture for 15 minutes at 0 °C.
-
Substrate Addition: Slowly add a solution of 1-(sec-butyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Lewis acid-acyl chloride complex, maintaining the temperature at 0 °C. Caution: This addition can be exothermic.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the product and the consumption of starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a mixture of crushed ice and 1M HCl with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, typically a mixture of C3 and C2 isomers, must be purified by column chromatography on silica gel to isolate the desired 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the C3-acylation reaction.
Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.
Q&A Troubleshooting
Question: My primary product is the 2-acetyl isomer. How can I improve the yield of the 3-acetyl product?
Answer: This is the most common challenge. Several factors govern the C2/C3 selectivity.
-
Lewis Acid Choice: The strength and stoichiometry of the Lewis acid are paramount. With N-alkyl pyrroles, strong Lewis acids like AlCl₃ tend to favor the 3-acyl product, potentially through an organoaluminum intermediate mechanism.[1] Using weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ often results in the 2-acyl isomer being the major product.[1][4] Ensure you are using high-quality, anhydrous AlCl₃ in a stoichiometric excess (at least 1.2 equivalents).
-
Temperature Control: The kinetic product (C2-acylation) is often favored at higher temperatures. Maintaining a low temperature (0 °C or below) during the addition and initial reaction phase is critical for maximizing C3 selectivity.
-
Solvent Effects: For AlCl₃-catalyzed acylations, non-coordinating solvents like dichloromethane and 1,2-dichloroethane are standard and give good selectivity for the 3-acyl product.[4] Using other solvents could alter the reactivity and selectivity profile.
Question: My reaction is very slow or stalls, resulting in low conversion of the starting 1-(sec-butyl)-1H-pyrrole.
Answer: Low conversion can stem from several issues related to reagent activity and reaction conditions.
-
Reagent Quality: The most common culprit is inactive aluminum chloride due to hydration. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas. Similarly, acetyl chloride can hydrolyze to acetic acid; use a fresh, high-purity grade.
-
Stoichiometry: Friedel-Crafts acylations require more than a catalytic amount of Lewis acid because the catalyst complexes with the product ketone.[5][6] This complexation deactivates both the product from further reaction and the Lewis acid. Using less than one full equivalent of AlCl₃ will lead to incomplete conversion.
-
Reaction Time/Temperature: If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature and stirring for an extended period (4-12 hours) after the initial low-temperature phase.
Question: I'm observing the formation of a dark, insoluble polymer instead of the desired product.
Answer: Pyrrole rings are highly susceptible to polymerization under strongly acidic conditions, a common problem with Friedel-Crafts reactions.[2][3]
-
Localized Hotspots: This is a major concern during scale-up. The addition of the N-alkylpyrrole to the AlCl₃-acetyl chloride complex is exothermic. If the addition is too fast or the cooling is inefficient, localized temperature spikes can occur, leading to rapid polymerization. Ensure slow, controlled addition and vigorous stirring.
-
Order of Addition: Always add the pyrrole substrate to the pre-formed Lewis acid-acylating agent complex. Adding the Lewis acid to a mixture of the pyrrole and acylating agent can lead to uncontrolled reaction and polymerization.
-
Quenching: The quenching process is also critical. A slow, controlled quench onto an ice/acid mixture helps to dissipate heat and prevent degradation of the product.
Data Summary: Influence of Lewis Acid on Regioselectivity
The following table summarizes literature findings on how the choice of Lewis acid can impact the regioselectivity of pyrrole acylation. While the exact substrate is different, the trends are highly informative for N-substituted pyrroles.
| Lewis Acid | Typical Substrate | Major Isomer | Rationale / Comments | Reference |
| AlCl₃ (strong) | N-p-toluenesulfonylpyrrole | C3-Acyl | Favors thermodynamic product, potentially via an organoaluminum intermediate. | [1] |
| SnCl₄ (weaker) | N-p-toluenesulfonylpyrrole | C2-Acyl | Favors kinetic product at the most electron-rich position. | [1] |
| BF₃·OEt₂ (weaker) | N-p-toluenesulfonylpyrrole | C2-Acyl | Similar to SnCl₄, promotes reaction at the kinetically favored C2 position. | [1][4] |
| DBN (organocatalyst) | N-alkyl pyrroles | C2-Acyl | Functions as a nucleophilic catalyst, highly regioselective for C2. Not suitable for this synthesis. | [7] |
Frequently Asked Questions (FAQs)
Q1: Why is direct acylation of unprotected pyrrole (N-H) not a viable route? A1: The unprotected pyrrole nitrogen is nucleophilic and the N-H proton is acidic (pKa ≈ 17.5).[8] In the presence of an acylating agent, competitive N-acylation occurs readily. Furthermore, the pyrrolide anion formed by deprotonation is a powerful nucleophile that can lead to complex side reactions. N-substitution is essential to block this reactive site and steer the reaction towards C-acylation.[3][8]
Q2: Are there alternative methods to Friedel-Crafts for introducing the acetyl group at the C3 position? A2: Yes, although they are often more complex. One strategy involves introducing a removable blocking group at the C2 position, performing the acylation which is now directed to C3, and then removing the blocking group. Another approach is a "photo-Fries" type rearrangement or using directed metalation-acylation sequences, but these are generally less scalable than a well-optimized Friedel-Crafts reaction.
Q3: My final product is difficult to purify and appears to degrade on silica gel. What are the best practices for purification? A3: Pyrrole derivatives can be sensitive to acidic media, including standard silica gel. If you observe streaking or degradation on the column, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N). Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial. For scale-up, crystallization is the preferred method of purification if a suitable solvent system can be found.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles.
- Anderson, H. J., & Loader, C. E. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Center for Biotechnology Information.
- Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation.
- Bray, C. D., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications.
- Unspecified Author. (n.d.). Reactions of five-membered rings.
- Unspecified Author. (n.d.). Synthesis, Reactivity and Properties of Pyrrole.
- Wikipedia. (n.d.). Pyrrole.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
Answering the user's request.## Technical Support Center: Degradation Pathways of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. As a substituted pyrrole, this compound possesses an electron-rich aromatic ring, making it susceptible to specific degradation pathways that can impact experimental outcomes, product stability, and shelf-life. This document provides in-depth troubleshooting for common experimental issues and answers frequently asked questions regarding its chemical stability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing insights into the underlying chemistry and actionable solutions.
Question 1: My sample of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, either neat or in solution, is darkening or turning brown over time. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic indicator of degradation involving the pyrrole ring. The discoloration is primarily due to two interconnected processes: oxidation and polymerization.
-
Causality—The Chemistry of Pyrrole Rings: The pyrrole ring is electron-rich, making it highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can form radical cations or other reactive intermediates that initiate polymerization, leading to the formation of colored, often insoluble, oligomeric or polymeric materials.[1] This reactivity is a fundamental characteristic of the pyrrole scaffold.[2][3]
Immediate Corrective Actions:
-
Inert Atmosphere: If you observe discoloration, immediately transfer the compound to an inert environment, such as a glovebox or a desiccator flushed with nitrogen or argon.
-
Solvent Deoxygenation: For solutions, ensure your solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-20 minutes or through several freeze-pump-thaw cycles for more sensitive applications.
-
Light Protection: Immediately protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil. Photons can provide the activation energy needed to initiate oxidative degradation.[1][4]
Long-Term Prevention Strategies:
-
Storage Conditions: For long-term storage, keep the compound as a solid under an inert atmosphere at low temperatures, such as -20°C or -80°C, to minimize both thermal and oxidative degradation.[1]
-
Antioxidant Addition: If compatible with your experimental design, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions to scavenge free radicals.
Question 2: I'm performing a forced degradation study. Under both acidic and basic conditions, the parent peak in my HPLC analysis disappears almost instantly, even at initial time points. How can I obtain a controlled degradation profile?
Answer:
This indicates that 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is extremely labile under the conditions you have chosen. Pyrrole derivatives are known to be highly unstable in strongly acidic or alkaline environments.[1][4]
-
Causality—Acid/Base Instability:
-
Acid-Catalyzed Polymerization: In strong acids, the pyrrole ring can be protonated. This protonated form is highly reactive and can readily attack another neutral pyrrole molecule, initiating a rapid polymerization cascade that consumes the starting material.[1][2]
-
Alkaline Hydrolysis & Ring Opening: In strong bases, deprotonation can occur, but more importantly, the alkaline medium can catalyze hydrolytic ring cleavage, leading to a complex mixture of degradation products.[4]
-
Experimental Optimization Protocol:
-
Reduce Stressor Intensity: Your initial conditions are too harsh. The goal of forced degradation is to achieve 5-20% degradation, not complete loss.[5]
-
Acid: Instead of 1M or 0.1M HCl, start with 0.01M or even 0.001M HCl.
-
Base: Similarly, reduce NaOH concentration to 0.01M or 0.001M.
-
-
Lower the Temperature: Perform the initial trials at room temperature instead of elevated temperatures (e.g., 60°C or 80°C). If degradation is still too rapid, conduct the experiment at 4°C.
-
Shorten Exposure Time: Sample at much earlier time points. If your first point is at 1 hour, try sampling at 5, 15, and 30 minutes.
-
Use a Co-Solvent: If the compound has poor aqueous solubility, using a co-solvent like acetonitrile or methanol is necessary. However, be aware that the co-solvent can influence the reaction rate. Maintain a consistent and low percentage of the organic co-solvent across all experiments.
Workflow for Optimizing Stress Conditions
Caption: Workflow for optimizing forced degradation conditions.
Frequently Asked Questions (FAQs)
Question 1: What are the primary predicted degradation pathways for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone under typical stress conditions?
Answer:
Based on the compound's structure—a substituted pyrrole—and established chemical principles, several degradation pathways are likely. The degradation profile is dictated by the reactivity of the pyrrole ring and, to a lesser extent, its substituents.
-
Oxidative Degradation: This is often the most significant pathway. The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, peroxide, or other oxidizing agents. This can lead to the formation of pyrrolinones or complete ring-opening, yielding highly functionalized, smaller molecules.[3][6][7]
-
Photodegradation: Many pyrrole derivatives are known to be photolabile.[4][8] Exposure to UV or even visible light can generate excited states or radical species that undergo complex reactions, including oxidation and rearrangement. The specific products depend heavily on the substituents and the medium.[8]
-
Acid-Catalyzed Degradation/Polymerization: As mentioned in the troubleshooting section, strong acids can protonate the ring, making it susceptible to nucleophilic attack from another pyrrole molecule, leading to polymerization.[1][2]
-
Hydrolytic Degradation: While the N-alkyl and C-acetyl bonds are generally stable, extreme pH and high temperatures could potentially lead to hydrolysis. For pyrrole derivatives containing more labile groups like esters, hydrolysis to the corresponding carboxylic acid is a known pathway.[8] For this specific molecule, hydrolysis of the acetyl group to form 1-(sec-butyl)-1H-pyrrole is a possibility, though likely less favorable than ring degradation.
Predicted Degradation Pathways of the Compound
Caption: Predicted major degradation pathways for the target molecule.
Question 2: How should I design a comprehensive forced degradation (stress testing) study for this compound according to regulatory guidelines?
Answer:
A forced degradation study should be designed to identify likely degradation products and demonstrate the specificity of your analytical method. The International Council for Harmonisation (ICH) guideline Q1A provides the framework for this study.[9][10] You must test the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress.
The following table provides a standard set of starting conditions, which should be optimized as described in the troubleshooting section to achieve a target degradation of 5-20%.
Table 1: Recommended Starting Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours | Polymerization, Ring Opening |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours | Ring Opening, Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | Oxidation to Pyrrolinones, Ring Opening |
| Thermal | Dry Heat | 80 °C (or 20°C above accelerated) | Up to 7 days | Thermal Decomposition |
| Photostability | ICH Q1B Option 2 (1.2 million lux hours & 200 watt hours/m²) | Room Temp | As required | Photolytic Oxidation, Rearrangement |
For each condition, a control sample (drug substance in the same solvent system without the stressor) should be run in parallel.
Question 3: What are the most suitable analytical techniques for monitoring the degradation of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone and identifying its degradants?
Answer:
A multi-tiered analytical approach is required for comprehensive analysis.
-
Primary Analytical Method (Quantitative):
-
Stability-Indicating HPLC-UV: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is the gold standard for separating the parent compound from its degradation products and quantifying its decrease over time.[4][11] The method is considered "stability-indicating" when it can resolve all degradation products from the parent peak and from each other.
-
-
Identification of Degradation Products (Qualitative):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical tool for identifying unknown degradation products.[4] By coupling the separation power of HPLC with the detection power of a mass spectrometer, you can obtain the molecular weight of each degradant. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.[12]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant ions within the mass spectrometer (MS/MS) provides structural information, helping to elucidate the exact chemical structure of the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradation products are expected (e.g., from thermal degradation), GC-MS is a valuable complementary technique.[13]
-
Experimental Protocols
Protocol: Forced Degradation via Acid Hydrolysis (Screening Phase)
This protocol outlines the steps for an initial screening to determine the reactivity of the compound under acidic conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
Label three sets of vials for each time point (e.g., 0, 2, 8, 24 hours): "Acid," "Control," and "Blank."
-
To "Acid" vials: Add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.
-
To "Control" vials: Add an aliquot of the stock solution and an equal volume of purified water.
-
To "Blank" vials: Add equal volumes of the organic solvent and 0.2 M HCl (no drug substance).
-
Vortex all vials to ensure complete mixing.
-
-
Stress Application:
-
Place the "Acid" and "Control" vials in a heating block or water bath set to 60°C. Keep the "Blank" vials under the same conditions.
-
The t=0 sample should be processed immediately without heating.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 2, 8, 24 hours), remove one "Acid" and one "Control" vial from the heat.
-
Immediately cool the vials to room temperature.
-
Quench the reaction in the "Acid" vial by neutralizing it with an equivalent amount of 0.1 M NaOH. A slight excess of base may be needed; confirm with pH paper. The "Control" sample should be diluted with water to match the final volume.
-
-
Analysis:
-
Analyze all samples (t=0, and all subsequent time points for both "Acid" and "Control") using a validated stability-indicating HPLC-UV method.
-
Inject the "Blank" to ensure no peaks from the matrix interfere with the analysis.
-
Compare the chromatograms from the "Acid" samples to the "Control" to identify degradation peaks and calculate the percentage of parent compound remaining.
-
-
Optimization:
-
If degradation is >50% at the first time point, repeat the experiment with milder conditions (e.g., 0.01 M HCl at room temperature) as detailed in the troubleshooting guide.
-
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International. [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). PMC. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PMC. [Link]
-
Pyrrole. Wikipedia. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
-
The Oxidation of Pyrrole. (2016). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. (2023). International Journal of Novel Research and Development. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PubMed. [Link]
-
Thermal degradation of polypyrrole : effect of temperature and film thickness. (1992). Inist-CNRS. [Link]
-
The Oxidation of Pyrrole. OUCI. [Link]
-
The Oxidation of Pyrrole | Request PDF. ResearchGate. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]
-
ASAP (As Soon As Publishable). ACS Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). International journal of research in pharmaceutical sciences. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. (2022). MDPI. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. [Link]
-
Holistic Evaluation of Biodegradation Pathway Prediction: Assessing Multi-Step Reactions and Intermediate Products. ChemRxiv. [Link]
-
General depiction of the aromatic compound degradation routes present... ResearchGate. [Link]
-
The Analyst 1959 Vol.84 No.994 pages 1-72. The Analyst. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
-
Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. (2024). PubMed. [Link]
-
Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online. [Link]
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
-
Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. (2024). MDPI. [Link]
-
Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. (2025). PMC. [Link]
-
Biodiesel stability under commercial storage conditions over one year. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. The Oxidation of Pyrrole [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. Analysis Identification of Anionic Degradation Products by IC - AnalyteGuru [thermofisher.com]
- 13. Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Optimization for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
Case ID: PYR-3-AC-SEC Status: Active Analyst: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
Compound: 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone CAS (Analogous): 133611-45-7 (General class reference) Molecular Formula: C₁₀H₁₅NO Key Structural Features: Electron-rich pyrrole ring, sec-butyl group at N1, acetyl group at C3.[1][2]
Technical Context: This compound is a critical intermediate in the synthesis of bioactive alkaloids and pharmaceutical APIs.[3] The presence of the sec-butyl group introduces chirality and steric bulk, while the C3-acetyl position is thermodynamically less favored compared to the C2 position during standard Friedel-Crafts acylation.[1][2] Consequently, samples are frequently plagued by regioisomers (C2-acetyl), oxidation products (polypyrroles), and residual alkylating agents.[3][4]
This guide provides a self-validating troubleshooting framework to diagnose, resolve, and prevent these specific impurity profiles.
Diagnostic Triage: Identifying the Impurity
Before attempting purification, you must characterize the contaminant.[3][4] Use this table to correlate observations with specific chemical species.
| Symptom / Observation | Probable Impurity | Origin / Cause | Diagnostic Confirmation |
| Peak at ~0.95 RRT (HPLC) | C2-Regioisomer (1-(1-(sec-butyl)-1H-pyrrol-2-yl)ethanone) | Non-selective acylation or rearrangement.[1][2] | ¹H NMR: C2-H/C5-H coupling constants differ from C3-isomer. |
| Pink/Brown/Black Color | Polypyrrole oligomers | Oxidative polymerization due to air/light exposure.[3][4] | Visual: Darkening over time.[3][4] LC-MS: Broad envelope of high MW peaks.[1][2] |
| Sharp Acidic Smell | Acetic Acid / Lewis Acid | Hydrolysis of unreacted acylating agent or catalyst residue.[3][4] | pH Paper: Aqueous extract is acidic (pH < 4).[3][4] |
| Olefinic Odor | Butenes | Elimination of sec-butyl halide (starting material).[1][4] | ¹H NMR: Vinyl protons at 5.0–6.0 ppm.[3][4] |
| Broad Peak at ~1.1 RRT | Over-alkylated species | Poly-alkylation (rare) or C-alkylation.[1][2][4] | LC-MS: M+56 mass shift. |
Critical Troubleshooting Guides
Issue A: Regioisomer Contamination (The C2 vs. C3 Problem)
The Science: Electrophilic aromatic substitution (Friedel-Crafts acylation) on a pyrrole ring kinetically and thermodynamically favors the C2 position.[4] Obtaining the C3-acetyl product often requires blocking groups (e.g., TIPS) or specific steric control.[3][4] If your sample contains the C2 isomer (1-(1-(sec-butyl)-1H-pyrrol-2-yl)ethanone), it is likely a byproduct of the synthesis route.[1][2]
Protocol 1: Diagnostic NMR Differentiation
-
Step 1: Dissolve 5 mg of sample in CDCl₃.
-
Step 2: Focus on the aromatic region (6.0 – 7.5 ppm).[3][4]
-
C3-Acetyl (Target): Look for a specific coupling pattern. The proton at C2 (between N and Acetyl) usually appears as a doublet or broad singlet with small coupling (
) to the proton at C5.[2][4] -
C2-Acetyl (Impurity): The protons at C3, C4, and C5 typically show an AMX or ABX pattern.[3][4] The coupling between C3-H and C4-H is larger (
).[2][4]
-
-
Step 3: Calculate the ratio by integration.
Protocol 2: Purification via Recrystallization (If Solid) [2][4]
-
Solvent System: Hexanes/Ethyl Acetate (9:1 to 4:1 gradient).[3][4]
-
Mechanism: The C3-acetyl isomer is typically more symmetric and polar than the C2 isomer, leading to different lattice energies.[3][4]
-
Procedure:
Protocol 3: Flash Chromatography (If Oil)
-
Stationary Phase: Silica Gel (High Performance, 15-40 µm).[3][4]
-
Mobile Phase: Toluene/Acetone (95:[3][4]5) or Hexanes/EtOAc (85:15).[3][4]
-
Why Toluene? Aromatic solvents often provide better separation factors (
) for aromatic regioisomers than alkane/ester systems due to - interactions.[1][4]
Issue B: Oxidative Instability ("The Pink Shift")[4]
The Science: Pyrroles are electron-rich heterocycles.[1][2][4] The nitrogen lone pair participates in the aromatic sextet, making the ring highly nucleophilic and susceptible to radical oxidation by atmospheric oxygen.[3][4] This leads to "pyrrole red" or "pyrrole black" (conjugated polymers).[3][4]
Protocol: Stabilization & Cleanup
-
Immediate Action: If the sample is pink/brown, dissolve in
and pass through a short plug of neutral alumina (not acidic silica, which catalyzes polymerization).[3][4] -
Storage: Store under Argon/Nitrogen at -20°C.
-
Additive: For long-term storage of solutions, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with the next reaction step.[3][4]
Issue C: Residual Starting Material (N-Alkylation Failure)
The Science: If the synthesis involved N-alkylation of 3-acetylpyrrole with sec-butyl bromide/iodide, the reaction is often sluggish due to the steric hindrance of the secondary halide.[2] Unreacted 3-acetylpyrrole (N-H) is a common impurity.[1][2][4]
Protocol: Scavenger Extraction
-
Principle: The N-H proton of 3-acetylpyrrole is weakly acidic (
), whereas the product is fully substituted.[3][4] -
Method:
Visualizing the Chemistry
Diagram 1: Impurity Origin & Synthesis Pathways
This diagram maps where each impurity enters the workflow, allowing you to trace the root cause.[3][4]
Caption: Synthesis pathways determining specific impurity profiles. Route A risks Regioisomers; Route B risks unreacted material.[2][3][4]
Diagram 2: Purification Decision Matrix
Follow this logic flow to select the correct purification method based on your sample's state.
Caption: Decision matrix for purifying 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone based on physical state and color.
Frequently Asked Questions (FAQs)
Q: Why does my sample turn black even in the freezer? A: Pyrroles are photosensitive and air-sensitive.[1][4] Even at -20°C, if the vial headspace contains oxygen, slow oxidation occurs.[3][4] Solution: Store under Argon in amber vials. If possible, store as a solid rather than an oil, as the crystal lattice protects the core from oxygen diffusion.[3][4]
Q: Can I use acidic water for HPLC mobile phase? A: Yes, but use caution. While 0.1% Formic Acid is standard for LC-MS, high concentrations of strong acids (TFA) can induce polymerization on the column or during fraction collection.[3][4] We recommend using Ammonium Acetate (10mM) buffers at neutral pH if the compound shows instability.[3][4]
Q: How do I distinguish the sec-butyl chiral center effects? A: The sec-butyl group creates a chiral center (R/S).[1][2][4] Unless you used an enantiopure alkylating agent, your product is a racemate.[3][4] In standard NMR, this is invisible.[3][4] However, if you see "doubling" of peaks in the carbon NMR, ensure it isn't a mixture of diastereomers (unlikely unless the pyrrole ring has another chiral substituent) or simply the C2 vs C3 regioisomers.[3][4]
References
-
Regioselectivity of Acylation: Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008).[3][4][5] Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Tetrahedron, 64(10), 2104-2112.[3][4] [3][4]
-
Pyrrole Oxidation Mechanisms: Smith, J. A., et al. (2016).[3][4] The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167.[3][4][6] [3][4]
-
General Pyrrole Synthesis & Reactivity: Gribble, G. W. (2002).[3][4] Pyrroles. In: Heterocyclic Scaffolds II. Topics in Heterocyclic Chemistry. Springer.[3][4][7]
-
Solid State Characterization of Acetylpyrroles: Camarillo, E. A., et al. (2007).[3][4][8] 2-Acetylpyrrole.[1][2][8][9] Acta Crystallographica Section E, E63, o2593.[3][4][8]
Sources
- 1. 2-Acetylpyrrole | SIELC Technologies [sielc.com]
- 2. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Cross-Reactivity Profiling of Novel Pyrrole-Based Compounds: A Case Study with 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies, using the novel compound 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone as a case study. While specific biological data for this compound is not publicly available, its pyrrole core, a common motif in pharmacologically active molecules, suggests a high potential for biological activity and necessitates a thorough investigation of its selectivity profile.[1][2]
Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This broad bioactivity underscores the importance of early and rigorous cross-reactivity screening to identify and characterize any unintended molecular interactions.
Designing a Cross-Reactivity Study: A Strategic Approach
Given the novelty of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, a systematic approach to identifying potential off-targets is paramount. This typically involves a combination of in silico and in vitro methods.
1. In Silico Profiling (Homology Searching): Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable initial insights. A homology search, comparing the structure of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone against databases of known ligands, can help predict potential off-targets based on structural similarity.[6] This analysis can guide the selection of a relevant panel of proteins for in vitro screening.
2. Target Panel Selection: The selection of a target panel for screening is a critical step. Based on the broad activities of pyrrole derivatives, a primary screening panel should include a diverse set of protein classes. For a compound like 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, a logical starting point would be a panel of kinases, as many pyrrole-containing molecules are known kinase inhibitors.[7] The panel should also include other common off-targets such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Experimental Workflows for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential to build a comprehensive cross-reactivity profile. The following assays provide orthogonal data points to confirm and quantify off-target interactions.
A. Biochemical Assays: Direct Measurement of Interaction
Biochemical assays directly measure the binding or inhibition of the test compound against a purified protein target.
1. Competitive Binding Assays:
These assays measure the ability of a test compound to displace a known, labeled ligand from its target protein.[8] A common format is the radioligand binding assay, though non-radioactive methods are also widely used.[9]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the purified target receptor and the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Procedure:
-
In a 96-well filter plate, add the purified receptor, radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells with no test compound (total binding) and wells with an excess of a known unlabeled ligand (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assays:
For enzymatic targets, inhibition assays are used to quantify the effect of the test compound on enzyme activity.[10][11][12]
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
-
Prepare solutions of the purified enzyme and its substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period.[13]
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product (e.g., by absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
B. Cell-Based Assays: Assessing Functional Consequences
Cell-based assays provide a more physiologically relevant context by evaluating the effect of the compound on target activity within a living cell.[14]
1. Cellular Target Engagement Assays:
These assays confirm that the compound can enter the cell and bind to its intended target.[15] Techniques like the cellular thermal shift assay (CETSA) can be employed.
2. Functional Assays:
Functional assays measure the downstream consequences of target engagement.[16] For example, if the off-target is a GPCR, a second messenger assay (e.g., measuring cAMP or calcium flux) can be used to determine if the compound acts as an agonist or antagonist.
Experimental Protocol: Cellular Functional Assay (cAMP Measurement)
-
Cell Culture and Treatment:
-
Culture cells expressing the target GPCR in a 96-well plate.
-
Treat the cells with varying concentrations of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.
-
Stimulate the cells with a known agonist for the GPCR.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available ELISA or HTRF kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine if the compound inhibits or enhances the agonist-induced response.
-
Data Presentation and Interpretation
The results from the cross-reactivity assays should be compiled into clear and concise tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in Biochemical Assays
| Target Class | Target Name | Assay Type | IC50 / Ki (µM) |
| Primary Target | Kinase A | Enzyme Inhibition | 0.05 |
| Kinase | Kinase B | Enzyme Inhibition | 1.2 |
| Kinase | Kinase C | Enzyme Inhibition | > 10 |
| GPCR | Receptor X | Competitive Binding | 5.8 |
| GPCR | Receptor Y | Competitive Binding | > 20 |
| Ion Channel | Channel Z | Electrophysiology | > 30 |
Table 2: Hypothetical Cellular Activity of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
| Cell Line | Target | Assay Type | EC50 / IC50 (µM) |
| Cell Line 1 | Kinase A | Target Engagement | 0.1 |
| Cell Line 2 | Receptor X | cAMP Functional Assay | 7.5 (Antagonist) |
Interpretation: The hypothetical data in Table 1 suggests that 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is a potent inhibitor of its primary target, Kinase A. It shows moderate activity against Kinase B and Receptor X, indicating some level of cross-reactivity. The cellular data in Table 2 confirms target engagement with Kinase A in a cellular context and demonstrates functional antagonism at Receptor X, albeit at a significantly higher concentration than its primary target activity.
Visualizing Experimental Workflows
Clear diagrams of the experimental workflows are crucial for understanding and replicating the methodologies.
Caption: Workflow for an Enzyme Inhibition Assay.
Conclusion
A thorough understanding of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of robust drug discovery. For novel molecules like 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, a systematic and multi-faceted approach to profiling off-target interactions is essential. By combining in silico prediction with a suite of in vitro biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This data is invaluable for guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of success in bringing a safe and effective therapeutic to the clinic.
References
- A standard operating procedure for an enzym
- Competition Assay Protocol.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- Basic principles of competitive binding assays.
- Assay setup for competitive binding measurements.
- The ABC's of Competitive Binding Assays with SPR.
- Are there experimental tests for off target effects in CRISPR?.
- Wh
- Off-Target Screening Cell Microarray Assay.
- Enzyme assay.
- Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse.
- Mechanism of Action Assays for Enzymes.
- Off-target testing assays.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- GPCR Functional Assays, Understanding On/Off-target Activity.
- 1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone.
- Improving the species cross-reactivity of an antibody using comput
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Tissue Cross-Reactivity Studies.
- Tissue Cross-Reactivity Studies.
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
- Bioactive pyrrole-based compounds with target selectivity.
-
Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c]t[10][13]hiazine.
- Recent synthetic and medicinal perspectives of pyrroles: An overview.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors.
- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.
Sources
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientistlive.com [scientistlive.com]
- 15. youtube.com [youtube.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to Evaluating the Efficacy of Novel Pyrrole Derivatives: A Focus on 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous evaluation. This guide provides a comprehensive framework for assessing the in vitro and in vivo efficacy of emerging pyrrole derivatives, with a specific focus on the hypothetical evaluation of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. While specific experimental data for this particular compound is not yet publicly available, this document outlines the established methodologies and strategic considerations necessary for its preclinical assessment, drawing upon the broad pharmacological potential of the pyrrole scaffold.
The pyrrole ring is a versatile heterocyclic structure that serves as a foundational component for a wide array of pharmacologically active compounds.[1][2] Derivatives of pyrrole have been investigated for a multitude of therapeutic applications, including their potential as kinase inhibitors, as well as for their anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The exploration of novel derivatives, such as 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, is a promising avenue in the quest for new and effective therapeutic agents.
Section 1: In Vitro Efficacy Assessment: The First Step in Characterization
The initial evaluation of any new chemical entity begins with a battery of in vitro assays. These experiments are crucial for determining the compound's biological activity at the cellular and molecular level, its mechanism of action, and for establishing a preliminary safety profile.
Target Identification and Engagement
A fundamental first step is to identify the molecular target(s) of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. Based on the known activities of similar pyrrole derivatives, potential targets could include protein kinases, inflammatory mediators, or microbial enzymes.[3][6]
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate, ATP, 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (solubilized in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The kinase, substrate, and ATP are incubated with the compound in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Cellular Assays: Assessing Functional Effects
Once a molecular target is identified, cellular assays are employed to understand the compound's effect in a more biologically relevant context.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines or other relevant cell types.
-
Materials: Human cancer cell lines (e.g., PC-3 for prostate cancer), cell culture medium, 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, MTT reagent, and a spectrophotometer.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the compound.
-
After a 48-72 hour incubation period, the MTT reagent is added to each well.
-
Living cells will reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
The absorbance is measured to determine the number of viable cells.
-
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined.
Table 1: Hypothetical In Vitro Data for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone and Comparators
| Compound | Target Kinase IC50 (nM) | PC-3 Cell Line GI50 (µM) |
| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone | 50 | 5.2 |
| Comparator A (Known Kinase Inhibitor) | 25 | 2.1 |
| Comparator B (Inactive Pyrrole Analog) | >10,000 | >100 |
Section 2: In Vivo Efficacy Evaluation: Translating In Vitro Findings to a Living System
Positive in vitro results provide the rationale for progressing a compound to in vivo studies. These experiments are critical for evaluating the compound's efficacy, pharmacokinetics (PK), and safety in a whole-animal model.
Pharmacokinetic Profiling
Before assessing efficacy, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential.
Experimental Protocol: Murine Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic parameters of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in mice.
-
Procedure:
-
A cohort of mice is administered the compound via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is quantified using LC-MS/MS.
-
-
Data Analysis: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Preclinical Models of Disease
The choice of the animal model is dictated by the therapeutic indication. For an anticancer agent, a xenograft model is commonly used.
Experimental Protocol: Prostate Cancer Xenograft Model
-
Objective: To evaluate the antitumor activity of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in a mouse model of prostate cancer.
-
Procedure:
-
Immunocompromised mice are subcutaneously inoculated with PC-3 human prostate cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The treatment group receives daily doses of the compound (dose determined from PK and toxicology studies).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Table 2: Hypothetical In Vivo Data for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1200 | - | +5 |
| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (50 mg/kg) | 550 | 54 | +2 |
| Comparator A (50 mg/kg) | 480 | 60 | -3 |
Section 3: Visualizing the Path Forward
To conceptualize the progression of a novel compound from the bench to preclinical validation, the following workflows are essential.
Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound.
Caption: The progression of a compound through in vivo testing stages.
Conclusion and Future Directions
The comprehensive evaluation of a novel pyrrole derivative such as 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone requires a systematic and multi-faceted approach. While direct experimental data for this specific molecule is not yet available, the established methodologies for characterizing similar compounds provide a clear roadmap for its investigation. The hypothetical data presented herein illustrates the types of results that would be generated and how they would be interpreted to assess the compound's potential as a therapeutic agent. Future research should focus on synthesizing and testing this compound to validate its hypothesized activity and to further explore the therapeutic potential of this chemical class.
References
-
MySkinRecipes. 1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone. [Link]
-
Chemical Synthesis Database. 1-(1H-pyrrol-3-yl)ethanone. [Link]
-
Ksiądzyna, D., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(13), 4235. [Link]
-
Shafique, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
-
ResearchGate. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
-
Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 118157. [Link]
-
MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
-
NIST. Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]
-
Royal Society of Chemistry. One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]
-
Bar-Klein, G., et al. (2015). sec-Butyl-propylacetamide (SPD) and two of its stereoisomers rapidly terminate paraoxon-induced status epilepticus in rats. Epilepsia, 56(1), e1-e6. [Link]
-
Royal Society of Chemistry. Expedient synthesis of 3-hydroxypyrroles via Bu3SnH-triggered ionic 5-exo-trig-cyclization of 5-chloro-3-azamuconoate derivatives. [Link]
-
PubChem. 3-Acetylpyrrole. [Link]
-
Gupta, A. K., et al. (1982). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][3][7]thiazine. Arzneimittel-Forschung, 32(1), 1-4. [Link]
-
Corpus Ulaval. Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents against prostate cancer. [Link]
-
MDPI. Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. [Link]
Sources
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. 1-(2-Methyl-1H-Pyrrol-3-Yl)Ethanone [myskinrecipes.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 133611-45-7|1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone|BLD Pharm [bldpharm.com]
Safety Operating Guide
Personal protective equipment for handling 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone
Comprehensive Safety & Handling Guide: 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This guide provides essential, immediate safety and logistical information for handling 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone. By understanding the inherent chemical properties of its constituent parts—a ketone and a pyrrole derivative—we can establish a robust framework for its safe handling, ensuring the well-being of our research personnel and the integrity of our experimental outcomes.
Hazard Assessment: A Synthesis of Known Risks
-
Ketone Group: Ketones are often volatile and flammable. They can also be irritating to the eyes and respiratory system. Prolonged skin contact may lead to defatting and dermatitis.[1]
-
Pyrrole Ring: Pyrrole and its derivatives can be toxic if swallowed or inhaled and may cause skin and eye irritation.[2][3] Some are also sensitive to air, light, and moisture.
Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous and flammable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Hand Protection | Inner Glove: 5 mil Nitrile Exam GlovesOuter Glove: Butyl Rubber Gloves (minimum 7 mil) or PVA-coated gloves | Butyl rubber and PVA offer superior resistance to ketones.[4][5][6][7][8] A double-gloving strategy with an inner nitrile glove provides additional protection in case of a breach of the outer glove.[4] |
| Eye Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards | Protects against splashes and potential vapors. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and is crucial due to the potential flammability of the compound.[9] |
| Respiratory Protection | To be used within a certified chemical fume hood | A fume hood is the primary means of controlling inhalation exposure.[2] If there is a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[10] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps and decision points.
Caption: A logical workflow for the safe handling of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone.
Step-by-Step Handling Protocol:
-
Receiving and Storage :
-
Preparation for Handling :
-
Before handling, ensure that a chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
Don all required PPE as outlined in the table above.
-
-
Experimental Procedures :
Emergency Preparedness: A Plan for the Unexpected
Spill Response
In the event of a spill, immediate and decisive action is crucial.
Caption: A clear decision-making process for responding to a chemical spill.
Minor Spill (Contained within the fume hood):
-
Alert others in the immediate vicinity.
-
Ensure the fume hood is drawing properly.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent pad or other suitable material.[13]
-
Gently collect the absorbed material and place it in a labeled hazardous waste container.[14]
-
Clean the spill area with a suitable solvent, followed by soap and water.[13]
-
Dispose of all cleanup materials as hazardous waste.[13]
Major Spill (Outside of the fume hood):
-
Immediately alert everyone in the lab and evacuate the area.[15][16]
-
If the substance is flammable, turn off all ignition sources.[13][15]
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[15]
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All materials contaminated with 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone, including empty containers, absorbent materials, and contaminated PPE, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.[2][3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone into your research endeavors, fostering a culture of safety and scientific excellence.
References
- Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
- Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthine.
- Gloves, Butyl Rubber. Flinn Scientific.
- SAFETY DATA SHEET. (Generic).
- Ketones and Glove Failure: Why Most Gloves Fail Against MEK. Inland Empire Safety.
- Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Chemical Spill Response Procedure. University of Manitoba.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Spills. Florida State University Emergency Management.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Pyrrole-2-carboxaldehyde. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Merck Millipore.
- SAFETY DATA SHEET. (Generic).
Sources
- 1. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dqeready.com [dqeready.com]
- 5. safetygloves.co.uk [safetygloves.co.uk]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. inlandempiresafety.com [inlandempiresafety.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. umanitoba.ca [umanitoba.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
